N-(6-chloro-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide
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Description
“N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide” is a unique chemical provided by Sigma-Aldrich . It has an empirical formula of C9H7ClN2OS and a molecular weight of 226.68 . The compound is in solid form .
Synthesis Analysis
A series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . The synthesis process involved multi-step reactions .Molecular Structure Analysis
The SMILES string of the compound is O=C©NC1=NC(C=C2)=C(C=C2Cl)S1 . The InChI key is BCQXILHHRAEBLY-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been used in the synthesis of a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole .Physical and Chemical Properties Analysis
The compound is in solid form . It has an empirical formula of C9H7ClN2OS and a molecular weight of 226.68 .Mechanism of Action
Target of Action
Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
Based on the action of similar compounds, it can be inferred that it may inhibit the cox enzymes, thereby reducing the production of prostaglandins . This could potentially lead to anti-inflammatory and analgesic effects .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting these enzymes, the compound could potentially disrupt this pathway, leading to reduced inflammation and pain .
Result of Action
Based on the action of similar compounds, it can be inferred that it may have anti-inflammatory and analgesic activities .
Safety and Hazards
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O2S/c18-11-6-7-12-15(8-11)24-17(19-12)20-16(22)13-9-14(23-21-13)10-4-2-1-3-5-10/h1-9H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFRRLXQPYQPCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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